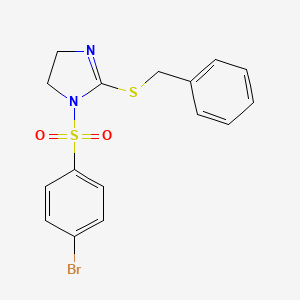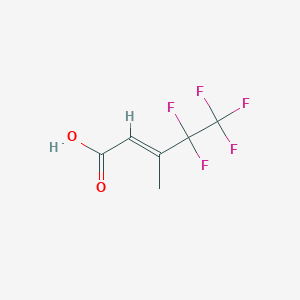![molecular formula C20H26N6O3S B2627456 3,4-dimethoxy-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide CAS No. 946363-89-9](/img/structure/B2627456.png)
3,4-dimethoxy-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-dimethoxy-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is a synthetic compound often explored in advanced chemical research and pharmacology. It is characterized by a pyrazolo[3,4-d]pyrimidin-1-yl core, known for its significant biochemical activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound usually involves a multi-step process starting from commercially available reagents. Initially, pyrazolo[3,4-d]pyrimidine is synthesized through the condensation of appropriate aldehydes with hydrazine derivatives. Subsequent steps involve the introduction of methylthio and propylamino groups via selective alkylation and aminolysis reactions. The final stage includes the formation of the benzamide moiety through an amide coupling reaction with 3,4-dimethoxybenzoyl chloride under mild conditions.
Industrial Production Methods
In industrial settings, the production is scaled up using continuous flow synthesis techniques. These methods ensure a high yield and purity of the final product by optimizing reaction times, temperatures, and concentrations through automated control systems.
化学反応の分析
Types of Reactions
This compound undergoes various chemical reactions including:
Oxidation: It can be oxidized at the methylthio group to form sulfoxides or sulfones.
Reduction: The pyrazolo[3,4-d]pyrimidine core can be reduced under hydrogenation conditions.
Substitution: Halogenation reactions on the benzamide ring can introduce halogens like chlorine or bromine.
Common Reagents and Conditions
Common reagents include oxidizing agents like m-chloroperoxybenzoic acid for oxidation, hydrogen gas with palladium on carbon for reduction, and halogenating agents like N-bromosuccinimide for substitutions. These reactions are generally performed in solvents like dichloromethane or ethanol, under controlled temperatures and pressures.
Major Products
Major products from these reactions include sulfoxides, sulfones, dehydrogenated pyrazolo[3,4-d]pyrimidine derivatives, and halogenated benzamides.
科学的研究の応用
This compound finds extensive applications in several fields:
Chemistry: Used as a precursor in the synthesis of more complex molecular architectures.
Biology: Studied for its interaction with various biomolecules and potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic effects, especially in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials and as a catalyst in certain organic reactions.
作用機序
The mechanism by which this compound exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The pyrazolo[3,4-d]pyrimidin-1-yl core is known to interact with the active sites of enzymes, inhibiting their activity. Pathways involved may include inhibition of cell proliferation or modulation of signal transduction pathways.
類似化合物との比較
Compared to other similar compounds, such as pyrazolopyrimidines without the dimethoxybenzamide moiety, this compound demonstrates enhanced specificity and potency due to its unique structural features. Similar compounds include:
3,4-dimethoxy-N-(2-(pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide
6-(methylthio)-4-(amino)-pyrazolo[3,4-d]pyrimidine
The presence of the methylthio and propylamino groups, along with the dimethoxybenzamide moiety, contributes to its distinct biochemical properties, making it a compound of interest in various research fields.
特性
IUPAC Name |
3,4-dimethoxy-N-[2-[6-methylsulfanyl-4-(propylamino)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N6O3S/c1-5-8-21-17-14-12-23-26(18(14)25-20(24-17)30-4)10-9-22-19(27)13-6-7-15(28-2)16(11-13)29-3/h6-7,11-12H,5,8-10H2,1-4H3,(H,22,27)(H,21,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHFARONFXZCSNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=C2C=NN(C2=NC(=N1)SC)CCNC(=O)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-butyl-1-[7-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2627377.png)

![5-[4-(piperidin-1-yl)benzoyl]-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2627380.png)




![N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2627388.png)





